4-Amino-1-propyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Amino-1-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-propyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of solvents like ethanol and catalysts such as iodine or transition metals .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-propyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like bromine or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized to create more complex molecules with potential biological activities .
Scientific Research Applications
4-Amino-1-propyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Amino-1-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-propyl-1H-pyrazole-5-carboxamide
- 4-Methyl-1-propyl-1H-pyrazol-5-amine
- 5-Methyl-1-propyl-1H-pyrazol-3-amine
- 3-Propyl-1H-pyrazole-5-carboxylic acid
- 1-Propyl-1H-pyrazol-4-amine hydrochloride
Uniqueness
4-Amino-1-propyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups allow for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-amino-1-propylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-10-4-5(8)6(9-10)7(11)12/h4H,2-3,8H2,1H3,(H,11,12) |
InChI Key |
BLIXVIPVIZKDBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)O)N |
Origin of Product |
United States |
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